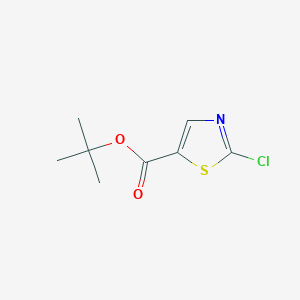

2-クロロ-1,3-チアゾール-5-カルボン酸tert-ブチルエステル

説明

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a carboxylate group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

科学的研究の応用

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

Target of Action

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a main role in cell biology . .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

生化学分析

Biochemical Properties

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular functions . The interaction between Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate and these enzymes can lead to the modulation of biochemical pathways, affecting cellular metabolism and signaling.

Cellular Effects

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways and modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may inhibit kinases involved in cell signaling, leading to altered gene expression and cellular responses. Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity. Additionally, prolonged exposure to Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are known to affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may interact with cofactors, such as NADH or FADH2, influencing redox reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus may affect gene expression and cellular responses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

化学反応の分析

Types of Reactions

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include tert-butyl 2-amino-1,3-thiazole-5-carboxylate, tert-butyl 2-thio-1,3-thiazole-5-carboxylate, and tert-butyl 2-alkoxy-1,3-thiazole-5-carboxylate.

Oxidation Reactions: Products include tert-butyl 2-chloro-1,3-thiazole-5-sulfoxide and tert-butyl 2-chloro-1,3-thiazole-5-sulfone.

Reduction Reactions: Products include tert-butyl 2-chloro-1,3-thiazole-5-methanol and tert-butyl 2-chloro-1,3-thiazole-5-aldehyde.

類似化合物との比較

Similar Compounds

- Tert-butyl 2-bromo-1,3-thiazole-5-carboxylate

- Tert-butyl 2-iodo-1,3-thiazole-5-carboxylate

- Tert-butyl 2-fluoro-1,3-thiazole-5-carboxylate

Uniqueness

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

生物活性

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (TBCC) is a compound belonging to the thiazole family, characterized by its five-membered ring structure containing sulfur and nitrogen. This article examines its biological activity, focusing on its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClN₁O₂S

- Molecular Weight : Approximately 219.68 g/mol

- Functional Groups : The presence of a carboxylate group enhances reactivity and potential applications in various fields.

TBCC exhibits its biological activity through several mechanisms:

- Enzyme Interaction : TBCC has been shown to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular functions.

- Cell Signaling Alteration : The compound influences cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism.

- Binding Affinity : Initial studies suggest that TBCC may interact with metabolic enzymes or receptors, indicating potential specificity in biological systems.

Antimicrobial Properties

Research indicates that TBCC and its derivatives possess significant antimicrobial properties. Preliminary studies have shown:

- Inhibition of Bacterial Growth : TBCC has demonstrated activity against various bacterial strains, although specific IC₅₀ values are still under investigation .

- Potential for Drug Development : Its structure allows for modifications that can enhance antimicrobial efficacy, making it a valuable precursor in drug synthesis.

Anticancer Activity

The anticancer potential of TBCC has been a focal point in recent studies:

- Cell Line Studies : TBCC derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies reported IC₅₀ values as low as 3.15 µM against MGC803 cells and 8.17 µM against HCT-116 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and disruption of mitotic processes in cancer cells. TBCC may induce a multipolar phenotype in centrosome-amplified cancer cells, leading to aberrant cell division .

Case Studies

-

In Vitro Studies on Cancer Cells :

- In a study evaluating thiazole derivatives, TBCC exhibited significant cytotoxicity against colorectal cancer cell lines, with enhanced activity noted when halogen substituents were present on the aromatic rings .

- Another study highlighted the role of TBCC in inhibiting HSET (KIFC1), a kinesin essential for proper mitotic spindle formation, thereby promoting cell death in cancerous cells .

- Antimicrobial Testing :

Research Findings Summary Table

| Biological Activity | IC₅₀ Values | Mechanism |

|---|---|---|

| Antimicrobial | Varies (needs further study) | Inhibition of bacterial growth |

| Anticancer | 3.15 - 8.17 µM (various cell lines) | Induction of apoptosis; disruption of mitotic processes |

特性

IUPAC Name |

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXVWDARSIXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640485 | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-60-2 | |

| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。